molecular formula C16H16N4O3S2 B2944927 (Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173456-39-7

(Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2944927
CAS No.: 1173456-39-7
M. Wt: 376.45
InChI Key: SYLPXZARPQAEAH-MSUUIHNZSA-N
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Description

The compound (Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The Z-configuration of the imino group (C=N) is critical to its stereochemical identity, influencing its reactivity and biological interactions. The thiadiazole-5-carbonyl moiety introduces electron-withdrawing and hydrogen-bonding capabilities, while the methyl acetate group enhances solubility and metabolic stability.

Properties

IUPAC Name

methyl 2-[5,7-dimethyl-2-(4-methylthiadiazole-5-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-8-5-9(2)13-11(6-8)20(7-12(21)23-4)16(24-13)17-15(22)14-10(3)18-19-25-14/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLPXZARPQAEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=C(N=NS3)C)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(5,7-dimethyl-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound known for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines elements of benzo[d]thiazole and thiadiazole. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For instance, the synthesis may start with a precursor like 4-methyl-1,2,3-thiadiazole, followed by the introduction of the benzo[d]thiazole moiety through various coupling reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial and fungal strains. Its action may be attributed to disrupting microbial cell membranes or inhibiting key metabolic pathways.
  • Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory mediators such as cytokines and prostaglandins, making it a potential candidate for treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group.

Concentration (µM)Viability (%)Apoptosis Rate (%)
01005
107515
205030
502560

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16

These results indicate that the compound possesses significant antimicrobial properties.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells and pathogens.
  • Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Moieties

A. (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one Analogs These compounds (e.g., 6a–j) share a thiazole core but lack the benzo[d]thiazole and thiadiazole substituents present in the target compound. Instead, they feature benzylidene and phenylamino groups. However, these analogs exhibit moderate antimicrobial activity, suggesting that the benzo[d]thiazole-thiadiazole combination in the target compound may enhance bioactivity .

B. Thiazol-5-ylmethyl Carbamate Derivatives (Pharmacopeial Analogs)
Compounds such as l , m , and w (from Pharmacopeial Forum) incorporate thiazole rings linked to carbamate groups. Unlike the target compound’s methyl acetate ester, carbamates provide greater hydrolytic stability, which could prolong half-life in biological systems. However, the target compound’s benzo[d]thiazole-thiadiazole architecture may confer unique binding affinities, particularly in enzyme inhibition .

C. (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate This analog (CAS 1007052-48-3) replaces the 4-methyl-1,2,3-thiadiazole group with an isoxazole-5-carbonyl moiety. Isoxazole’s oxygen atom introduces different hydrogen-bonding interactions compared to the sulfur-rich thiadiazole.

Q & A

Q. Why do different synthetic routes yield varying yields despite identical precursors?

  • Answer : Reaction kinetics (e.g., reflux duration) and purification methods (e.g., recrystallization vs. chromatography) impact yields. notes that extended reflux (5h vs. 3h) improves crystallinity but risks decomposition .

Methodological Tables

Parameter Optimal Condition Evidence Source
Condensation Temperature80–100°C (acetic acid reflux)
Recrystallization SolventDMF/Acetic Acid (3:1)
Z-Isomer SelectivityAcetonitrile, 60°C, 4h
Purity AnalysisHPLC (C18 column, MeOH/H₂O gradient)

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